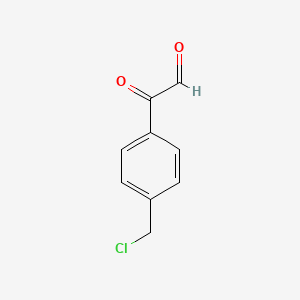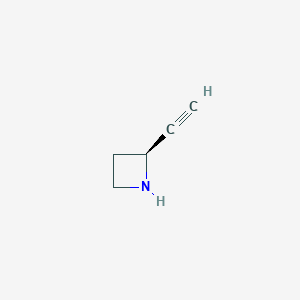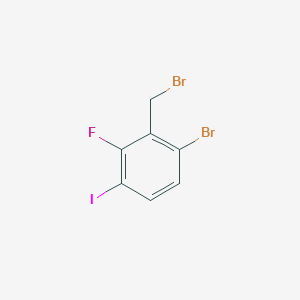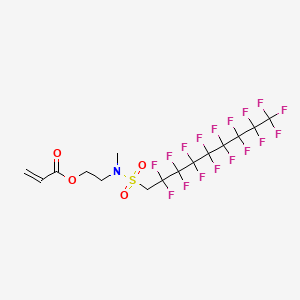
2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate is a specialized chemical compound that belongs to the class of acrylates. Acrylates are known for their applications in polymer chemistry, particularly in the production of plastics, adhesives, and coatings. This compound is characterized by the presence of a perfluorononylsulfonyl group, which imparts unique properties such as hydrophobicity and chemical resistance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate typically involves the following steps:
Preparation of the Perfluorononylsulfonyl Chloride: This can be achieved by reacting perfluorononanoic acid with thionyl chloride under reflux conditions.
Formation of the N-Methylamino Intermediate: The perfluorononylsulfonyl chloride is then reacted with N-methylamine to form the N-methylamino intermediate.
Acrylation: Finally, the N-methylamino intermediate is reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate can undergo various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the acrylate can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products Formed
Polymers: The polymerization of this compound results in polymers with hydrophobic and chemically resistant properties.
Substituted Products: Nucleophilic substitution can yield various derivatives depending on the nucleophile used.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid and alcohol.
科学研究应用
2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate has several scientific research applications, including:
Polymer Chemistry: Used in the synthesis of specialized polymers with unique properties.
Surface Coatings: Employed in the development of hydrophobic and chemically resistant coatings.
Biomedical Applications: Potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industrial Applications: Used in the production of adhesives, sealants, and other materials requiring chemical resistance.
作用机制
The mechanism of action of 2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate is primarily related to its ability to undergo polymerization and form stable polymers. The perfluorononylsulfonyl group imparts hydrophobicity and chemical resistance, making the resulting polymers suitable for various applications. The acrylate group allows for easy polymerization, enabling the formation of long polymer chains.
相似化合物的比较
Similar Compounds
- 2-(N-(1,1-Dihydroperfluorooctylsulfonyl)-N-methylamino)ethyl acrylate
- 2-(N-(1,1-Dihydroperfluorodecylsulfonyl)-N-methylamino)ethyl acrylate
Comparison
Compared to similar compounds, 2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate offers a balance between hydrophobicity and chemical resistance due to the length of the perfluorononyl chain. This makes it particularly suitable for applications requiring both properties, such as in advanced coatings and specialized polymers.
属性
| 66008-69-3 | |
分子式 |
C15H12F17NO4S |
分子量 |
625.3 g/mol |
IUPAC 名称 |
2-[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononylsulfonyl(methyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C15H12F17NO4S/c1-3-7(34)37-5-4-33(2)38(35,36)6-8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h3H,1,4-6H2,2H3 |
InChI 键 |
PIINPBJRTIJQBX-UHFFFAOYSA-N |
规范 SMILES |
CN(CCOC(=O)C=C)S(=O)(=O)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)
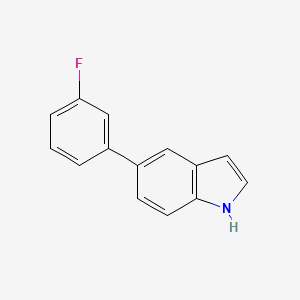


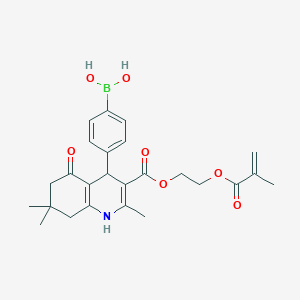
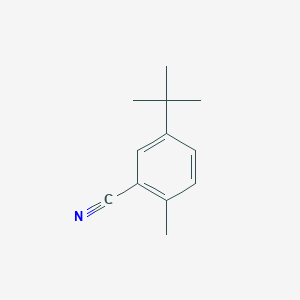
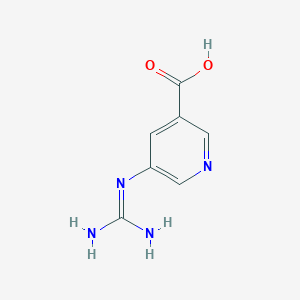
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4-((3-Aminopropanoyl)oxy)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate](/img/structure/B12849574.png)

